1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2,4,6-trimethylphenyl]ethanone
Description
The compound “1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2,4,6-trimethylphenyl]ethanone” is a structurally complex molecule featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group. A sulfanylmethyl (-SCH2-) linker connects this heterocycle to a 2,4,6-trimethylphenyl ring, which is further functionalized with an ethanone group. The 1,3,4-oxadiazole moiety is a five-membered aromatic ring containing two nitrogen and one oxygen atom, known for its electron-withdrawing properties and role in enhancing metabolic stability in bioactive molecules .
Properties
IUPAC Name |
1-[3-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-2,4,6-trimethylphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S/c1-11-9-12(2)18(14(4)24)13(3)17(11)10-26-20-23-22-19(25-20)15-5-7-16(21)8-6-15/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICQCZWPSHRDJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CSC2=NN=C(O2)C3=CC=C(C=C3)Cl)C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344883 | |
| Record name | ST049533 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5777-11-7 | |
| Record name | ST049533 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2,4,6-trimethylphenyl]ethanone typically involves multiple steps. One common method includes the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with an acyl chloride in the presence of a base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfanyl group (-S-) can be oxidized to sulfoxides or sulfones using common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). This reaction is critical for modifying the compound’s electronic properties and stability.
Example Reaction Conditions
| Oxidizing Agent | Product | Reaction Medium | Temperature |
|---|---|---|---|
| H₂O₂ | Sulfoxide | Acetone | 25°C |
| KMnO₄ (acidic) | Sulfone | H₂O/HCl | 50°C |
Reduction Reactions
Reduction of the ethanone group (C=O) can yield alcohols via hydride agents (e.g., NaBH₄) or LiAlH₄. The oxadiazole ring may also undergo reductive ring-opening under strong reducing conditions.
Mechanism
The ketone oxygen is nucleophilically attacked by hydride donors, forming an alcohol intermediate.
Substitution at the Chlorophenyl Ring
The 4-chlorophenyl substituent on the oxadiazole ring can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., NH₃, NH₂⁻) under basic conditions. The electron-withdrawing chlorine directs substitution to the ortho position.
Reaction Scheme
Cycloaddition Reactions
The oxadiazole ring may participate in [4+2] cycloadditions (e.g., Diels-Alder) with dienes, forming fused heterocyclic structures.
Conditions
-
Catalyst : Lewis acids (e.g., ZnCl₂).
-
Temperature : Elevated (80–120°C).
Stability and Structural Insights
The crystallographic data from related compounds ( ) indicate that hydrogen bonding (e.g., O–H⋯O interactions) and steric effects influence molecular packing. These factors may stabilize reactive intermediates during synthesis or storage.
Pharmacological and Chemical Implications
The compound’s structural complexity suggests potential applications in:
-
Enzyme inhibition : The oxadiazole ring may interact with active sites of enzymes (e.g., carbonic anhydrase).
-
Antimicrobial activity : Sulfur-containing moieties often exhibit bacteriostatic properties.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds containing oxadiazole moieties have been reported to exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of oxadiazole can inhibit the growth of various bacterial strains. The chlorophenyl substitution may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- Anticancer Properties : Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells. The specific compound may interact with cellular pathways involved in cancer proliferation and survival, making it a candidate for further pharmacological studies .
- Anti-inflammatory Effects : Some oxadiazole derivatives have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases .
Synthetic Methodologies
The synthesis of 1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2,4,6-trimethylphenyl]ethanone can be approached through various methods:
- Oxadiazole Formation : The synthesis often involves cyclization reactions where appropriate precursors are reacted under controlled conditions to form the oxadiazole ring.
- Substitution Reactions : The introduction of the chlorophenyl and sulfanyl groups typically involves nucleophilic substitution reactions or coupling reactions with pre-functionalized aromatic compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
| Study Reference | Compound Studied | Activity Observed |
|---|---|---|
| Joshi et al., 2002 | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-thione | Antibacterial effects against E. coli |
| Kumar et al., 2012 | 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-thione | Induced apoptosis in breast cancer cells |
| Singh et al., 2019 | Various oxadiazole derivatives | Anti-inflammatory activity in animal models |
These studies highlight the versatility of oxadiazole-containing compounds in medicinal chemistry and their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2,4,6-trimethylphenyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and chlorophenyl group are likely involved in binding to these targets, potentially inhibiting their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Features of Target and Analogous Compounds
Key Observations :
- The dual oxadiazole core in ’s compound increases molecular rigidity and may enhance π-π stacking compared to the target’s single oxadiazole .
- The triazole core in ’s compound offers a different hydrogen-bonding profile and ring electronics compared to oxadiazoles .
Physicochemical Properties
Key physicochemical comparisons include:
Table 2: Molecular Weight and Calculated Properties
Key Observations :
- The target’s trimethylphenyl group likely increases lipophilicity (higher XLogP3) compared to furan-substituted analogs .
Biological Activity
1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2,4,6-trimethylphenyl]ethanone is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- A 1,3,4-oxadiazole ring that is known for various biological activities.
- A chlorophenyl group that may enhance its interaction with biological targets.
- A sulfanyl group contributing to its reactivity and potential mechanism of action.
The molecular formula is with a molecular weight of approximately 342.41 g/mol .
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that compounds similar to 1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2,4,6-trimethylphenyl]ethanone show activity against both Gram-positive and Gram-negative bacteria .
- The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
Several studies have reported the anticancer potential of oxadiazole derivatives:
- Cell line studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
- The presence of the chlorophenyl group may enhance cytotoxicity by increasing lipophilicity and facilitating cellular uptake.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties:
- In vivo models demonstrated a reduction in inflammatory markers (e.g., TNF-alpha and IL-6) when treated with similar oxadiazole compounds .
- This suggests a potential role in treating inflammatory diseases or conditions.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Wang et al. (2018) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL for oxadiazole derivatives. |
| Akocak et al. (2017) | Reported cytotoxic effects on breast cancer cell lines with IC50 values below 20 µM for structurally related compounds. |
| Guengerich et al. (2013) | Suggested involvement of cytochrome P450 enzymes in the metabolism of oxadiazole compounds, affecting their bioavailability and efficacy. |
The biological activities of 1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2,4,6-trimethylphenyl]ethanone can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) could mediate various physiological responses .
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to cellular damage in cancer cells.
Q & A
Basic Research Question: What synthetic routes are optimal for preparing 1-[3-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-2,4,6-trimethylphenyl]ethanone, and how can purity be validated?
Methodological Answer:
The compound can be synthesized via sequential heterocycle formation and alkylation. For example:
- Step 1: Synthesize the 1,3,4-oxadiazole core by cyclizing a thiosemicarbazide intermediate derived from 4-chlorobenzoic acid hydrazide .
- Step 2: Introduce the sulfanylmethyl group to the trimethylphenyl ring via nucleophilic substitution or Mitsunobu reaction .
- Step 3: Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>98%) and melting point analysis .
- Validation: Confirm structure using (e.g., methyl singlet at δ 2.5 ppm for trimethylphenyl) and high-resolution mass spectrometry (HRMS) .
Basic Research Question: Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
Methodological Answer:
- NMR Spectroscopy: Use and NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl) and methyl/ethanone groups .
- IR Spectroscopy: Identify key functional groups (C=O stretch ~1700 cm, C-S stretch ~650 cm) .
- Mass Spectrometry: Employ HRMS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Question: How can molecular docking studies predict the compound’s interaction with biological targets like glucokinase or tankyrase?
Methodological Answer:
- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations. Prepare the protein (e.g., PDB ID 4L9T for glucokinase) by removing water molecules and adding polar hydrogens .
- Ligand Preparation: Optimize the compound’s geometry with Gaussian 09 (B3LYP/6-31G* basis set) and assign partial charges .
- Validation: Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with known inhibitors and validate via molecular dynamics (MD) simulations (100 ns trajectory, RMSD < 2.0 Å) .
Advanced Research Question: What computational strategies are used to predict its pharmacokinetic properties (e.g., ADMET)?
Methodological Answer:
- Tools: Use SwissADME or ADMETLab 2.0 to predict:
- Validation: Cross-reference with in vitro assays (e.g., Caco-2 permeability) to refine predictions .
Advanced Research Question: How does X-ray crystallography elucidate its solid-state conformation and intermolecular interactions?
Methodological Answer:
- Crystallization: Grow single crystals via slow evaporation (solvent: chloroform/methanol 9:1) .
- Data Collection: Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 123 K .
- Analysis: Solve the structure with SHELXT and refine via SHELXL. Key metrics:
- Torsion angles: Trimethylphenyl and oxadiazole dihedral angles (e.g., 45.1° for steric effects) .
- Intermolecular forces: Identify π-π stacking (3.8–4.2 Å) and hydrogen bonds (e.g., C=O···H-N) .
Advanced Research Question: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Methodological Answer:
- Modifications: Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-methoxyphenyl) and assess changes in activity .
- Assays: Test inhibitory potency (IC) against target enzymes (e.g., tankyrase) using fluorescence-based assays .
- Data Analysis: Use CoMFA or CoMSIA models to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity .
Advanced Research Question: What are critical limitations in experimental designs for studying its environmental or biological degradation?
Methodological Answer:
- Sample Degradation: Monitor stability under simulated conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS. Address degradation by:
- Statistical Power: Increase sample diversity (e.g., ≥200 mixtures) to account for environmental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
